(2E)-3-[(2-chlorophenyl)amino]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Description
The compound “(2E)-3-[(2-chlorophenyl)amino]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile” is a structurally complex acrylonitrile derivative featuring a thiazole core substituted with a 3,4-dimethylphenyl group and an (E)-configured enamine moiety bearing a 2-chlorophenyl substituent. Its synthesis likely involves nucleophilic substitution or condensation reactions, as observed in analogous compounds (e.g., coupling of substituted anilines with thiazolylacrylonitrile precursors) . The presence of electron-withdrawing (chloro) and electron-donating (methyl) groups may influence its electronic properties and biological interactions .
Properties
IUPAC Name |
(E)-3-(2-chloroanilino)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3S/c1-13-7-8-15(9-14(13)2)19-12-25-20(24-19)16(10-22)11-23-18-6-4-3-5-17(18)21/h3-9,11-12,23H,1-2H3/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQGAZATDPJQQG-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3Cl)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC=C3Cl)/C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-[(2-chlorophenyl)amino]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, supported by various studies and data.
Chemical Structure
The compound can be described by its IUPAC name and molecular formula. Its structure includes a thiazole ring, a chlorophenyl group, and a dimethylphenyl substituent, which are crucial for its biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. In vitro tests demonstrated that certain thiazole derivatives exhibited broad-spectrum antifungal activity against drug-resistant Candida strains .
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. One notable study reported that compounds with structural similarities to this compound displayed selective cytotoxicity against colorectal adenocarcinoma (Caco-2) cells. The MTT assay results indicated that certain analogs reduced cell viability significantly compared to untreated controls .
The mechanism through which these compounds exert their biological effects often involves interactions with specific cellular targets. For instance, the presence of electron-withdrawing groups such as chlorine on the phenyl ring has been linked to enhanced activity against cancer cell lines . Additionally, structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring and substituents on the phenyl rings can significantly influence both antimicrobial and anticancer activities .
Case Studies
Several case studies have documented the effectiveness of thiazole derivatives in clinical settings:
- Study on MRSA : A compound structurally related to this compound was tested against MRSA strains and showed promising results in reducing bacterial load in vitro.
- Colorectal Cancer : In a controlled experiment involving Caco-2 cells, a derivative exhibited a significant decrease in cell viability after treatment with varying concentrations over 24 hours.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 3,4-dimethylphenyl group introduces steric bulk and moderate electron-donating effects compared to dichloro (electron-withdrawing) or isobutyl (hydrophobic) substituents in analogs .
- The 2-chlorophenyl group on the anilino moiety may enhance dipole interactions compared to para-substituted bromo or methoxy groups .
Physicochemical Properties
- Solubility : The 3,4-dimethylphenyl group likely increases hydrophobicity compared to polar substituents (e.g., methoxy in ). Dichlorophenyl analogs (e.g., ) may exhibit lower aqueous solubility due to enhanced lipophilicity.
Crystallographic and Conformational Analysis
- X-ray Diffraction: The target’s structure could be resolved using SHELXL , with bond parameters compared to analogs like the 4-(dimethylamino)phenyl derivative (mean σ(C–C) = 0.003 Å, R factor = 0.049 ).
- Hydrogen Bonding : The enamine and nitrile groups may participate in N–H···N or N–H···S interactions, similar to hydrogen-bonded networks in triazole-thione derivatives .
Computational Similarity Assessment
- Similarity Metrics : Tanimoto coefficients or Euclidean distances (based on 2D fingerprints) may classify the target as structurally similar to and due to shared thiazole-acrylonitrile motifs. However, functional dissimilarities (e.g., kinase vs. neuroprotective activity) highlight limitations of structure-based predictions .
- 3D Pharmacophore Alignment : Substituent orientation (e.g., chloro vs. bromo) could significantly impact target engagement, underscoring the need for experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
